molecular formula C12H14N4O B1491241 3-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine CAS No. 2098056-00-7

3-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine

Cat. No.: B1491241
CAS No.: 2098056-00-7
M. Wt: 230.27 g/mol
InChI Key: ONAULLUKXBCISE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine is a novel, ATP-competitive small-molecule inhibitor characterized by its potent activity against Janus Kinase (JAK) and Anaplastic Lymphoma Kinase (ALK) tyrosine kinases. Its primary research value lies in the investigation of oncogenic signaling pathways, particularly in hematopoietic cancers and solid tumors where JAK-STAT signaling or ALK fusion proteins are drivers of proliferation and survival. The compound's high selectivity profile makes it a valuable chemical probe for dissecting the complex roles of specific JAK isoforms (JAK1, JAK2, JAK3, TYK2) and ALK in disease models, helping to elucidate mechanisms of resistance and identify potential combination therapies. Structural biology studies, including co-crystallization data available in the PDB , reveal that the molecule's imidazopyrazole core and furan moiety facilitate key interactions within the ATP-binding pocket of the kinase domain, stabilizing an inactive conformation and effectively blocking downstream phosphorylation events. Researchers utilize this compound in preclinical studies to explore its efficacy in suppressing tumor growth in vitro and in vivo, and to further understand the crosstalk between JAK-STAT and other critical cellular pathways. Its design incorporates a propan-1-amine side chain, which is hypothesized to improve solubility and offer a potential handle for further chemical modification in probe-development and structure-activity relationship (SAR) campaigns.

Properties

IUPAC Name

3-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c13-4-2-5-15-6-7-16-12(15)9-10(14-16)11-3-1-8-17-11/h1,3,6-9H,2,4-5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONAULLUKXBCISE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN3C=CN(C3=C2)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

3-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including kinases and phosphatases, which are crucial for cellular signaling pathways. The nature of these interactions often involves the binding of the compound to the active sites of these enzymes, leading to either inhibition or activation of their catalytic activities. For instance, this compound has been observed to inhibit certain kinases, thereby modulating signal transduction pathways that are essential for cell growth and differentiation.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic signals. Additionally, it has been shown to affect cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in the levels of key metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to inhibition or activation of their functions. For example, it has been shown to inhibit the activity of certain kinases by occupying their ATP-binding sites, thereby preventing phosphorylation of downstream targets. This inhibition can result in altered gene expression and changes in cellular behavior. Additionally, this compound can interact with transcription factors, influencing the transcription of genes involved in cell cycle regulation and apoptosis.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound has been observed to maintain its stability under controlled conditions, with minimal degradation. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular signaling pathways. These findings suggest that the compound can be used effectively in long-term biochemical experiments.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound has been shown to exert therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Biological Activity

3-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's antimicrobial properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Molecular Formula: C₁₂H₁₄N₄O
Molecular Weight: 230.27 g/mol
IUPAC Name: 3-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]propan-1-amine

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. It has been tested against various pathogens, including Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.25 μg/mL0.5 μg/mL
Escherichia coli0.5 μg/mL1.0 μg/mL
Candida albicans0.75 μg/mL1.5 μg/mL

These results indicate that the compound has strong inhibitory effects on bacterial growth and viability, with particularly low MIC values suggesting high potency.

The biological activity of this compound can be attributed to its interaction with key cellular targets:

Inhibition of Kinases:
this compound has been shown to inhibit various kinases involved in signal transduction pathways. This inhibition can lead to altered cellular responses such as apoptosis in cancer cells by disrupting survival signaling pathways.

Biofilm Formation Inhibition:
The compound also demonstrates efficacy in inhibiting biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which is crucial for treating persistent infections associated with biofilms.

Cellular Effects

In vitro studies have illustrated the compound's ability to induce apoptosis in cancer cell lines through the activation of pro-apoptotic pathways while inhibiting anti-apoptotic signals. This dual action makes it a candidate for further exploration as a potential anticancer agent.

Table 2: Cellular Effects on Cancer Cell Lines

Cell LineApoptosis Induction (%)IC₅₀ (μM)
HeLa75>60
MCF768>60
A54980>60

Case Studies

A notable study evaluated the compound's effects on various cancer cell lines and demonstrated significant apoptotic activity at concentrations that did not exhibit cytotoxicity towards normal cells. The findings suggest that this compound could selectively target cancer cells while sparing healthy tissues.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following analogs are compared based on substituent variations at position 6 of the imidazo[1,2-b]pyrazole core and modifications to the amine chain:

Compound Name Substituent (Position 6) Amine Chain Molecular Formula Molar Mass (g/mol) Key Structural Features
3-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine (Main Compound) Furan-2-yl Propan-1-amine C₁₂H₁₄N₄O 230.27 Oxygen-containing aromatic substituent; longer chain for enhanced flexibility
3-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine Furan-3-yl Propan-1-amine C₁₂H₁₄N₄O 230.27 Positional isomer of furan; altered dipole moment and steric interactions
3-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine Thiophen-2-yl Propan-1-amine C₁₂H₁₄N₄S 246.33 Sulfur-containing bioisostere; increased polarizability and metabolic stability
3-(1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine (Parent Compound) None Propan-1-amine C₈H₁₂N₄ 164.21 Baseline structure; minimal steric hindrance but reduced target affinity
2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Thiophen-2-yl Ethan-1-amine C₁₁H₁₂N₄S 232.30 Shorter chain; reduced lipophilicity and conformational flexibility

Preparation Methods

Synthetic Route Overview

The synthesis generally proceeds through three main stages:

Detailed Preparation Steps

Formation of the Imidazo[1,2-b]pyrazole Core

  • Method: Cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
  • Conditions: Acidic or basic media facilitate the ring closure to form the imidazo[1,2-b]pyrazole heterocycle.
  • Notes: This step is critical for establishing the bicyclic core that imparts biological activity and electronic properties.

Attachment of the Propan-1-amine Side Chain

  • Method: Nucleophilic substitution.
  • Reactants: Halogenated propan-1-amine derivatives react with the imidazo[1,2-b]pyrazole core bearing a suitable leaving group.
  • Conditions: Polar aprotic solvents like dimethylformamide (DMF), moderate temperatures.
  • Notes: This step introduces the primary amine functionality, enhancing solubility and biological interaction potential.

Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield Range Notes
Imidazo[1,2-b]pyrazole core formation Cyclization Hydrazine derivatives + α,β-unsaturated carbonyls; acidic/basic media Moderate to high (varies) Key step for heterocyclic core formation
Furan ring introduction Suzuki-Miyaura coupling Halogenated intermediate + furan-2-boronic acid; Pd catalyst; polar solvents; 60–130 °C Moderate (variable) Some halogenated intermediates show poor reactivity, requiring optimization
Propan-1-amine attachment Nucleophilic substitution Halogenated propan-1-amine + imidazo core; DMF; 60 °C Moderate to good Efficient under optimized conditions

Industrial and Advanced Methods

  • Optimization: Industrial synthesis emphasizes maximizing yield and purity while minimizing environmental impact.
  • Techniques: Use of continuous flow reactors, green chemistry principles, and advanced purification (e.g., preparative HPLC).
  • Purification: Flash chromatography on silica gel or reverse-phase chromatography is commonly employed to isolate pure product.
  • Example: Similar compounds have been purified using gradient elution with solvents like dichloromethane/methanol/ammonium hydroxide mixtures.

Chemical Reaction Analysis

The compound’s preparation involves reactions typical for heterocyclic chemistry and amine functionalization:

Reaction Type Reagents/Conditions Products/Outcomes
Oxidation Hydrogen peroxide, mild acid/base Furan ring oxidation to furanones (side reaction)
Reduction Sodium borohydride, ethanol Reduction of imidazo core to dihydro derivatives
Substitution Alkyl halides, polar aprotic solvents Alkylated or acylated amine derivatives

Research Findings and Challenges

  • Reactivity Issues: Some halogenated intermediates, particularly 3-bromo-6-chloro derivatives related to imidazo cores, exhibit poor reactivity in Suzuki coupling, leading to low yields or inseparable mixtures.
  • Alternative Approaches: Hydrogenation and amine substitution reactions have been used to modify the core and side chains, improving biological activity.
  • Docking Studies: Modifications at position 3 of the heterocyclic core (where the furan is attached) affect binding affinity in biological targets, guiding synthetic modifications.

Summary Table of Key Synthetic Parameters

Parameter Details
Core Formation Cyclization of hydrazine + α,β-unsaturated carbonyls
Furan Introduction Suzuki coupling with furan-2-boronic acid
Side Chain Attachment Nucleophilic substitution with halogenated propan-1-amine
Solvents DMF, ethanol, polar aprotic solvents
Catalysts Palladium complexes for Suzuki coupling
Temperature Range 60–130 °C
Purification Techniques Flash chromatography, preparative HPLC
Yield Range Moderate to good, variable depending on step

Q & A

Synthesis Optimization

Basic Question: What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for higher yields? Answer: The compound can be synthesized via coupling reactions involving aldehydes and amines, as demonstrated in analogous imidazo-pyrazole derivatives. For example, General Procedure B (Sequence B) from uses aldehyde precursors and amines in solvent systems like dimethyl sulfoxide (DMSO), with purification via chromatography . To optimize yields:

  • Catalyst screening : Copper(I) bromide (used in for similar amines) can enhance coupling efficiency .
  • Temperature control : Reactions at 35°C (as in ) may balance reactivity and side-product formation .
  • Stoichiometry : A 2:1 molar ratio of amine to aldehyde (as in ) ensures excess nucleophile for complete coupling .

Advanced Question: How can researchers address low yields (<20%) in multi-step syntheses? Answer: Low yields often arise from competing side reactions or poor solubility. Methodological improvements include:

  • Parallel reaction screening : Test solvents (e.g., DMSO vs. DMF) and bases (e.g., cesium carbonate vs. potassium carbonate) to identify optimal conditions .
  • Intermediate stabilization : Protect reactive groups (e.g., hydroxyl or amine) during coupling steps to prevent undesired interactions .
  • Flow chemistry : Automated systems (as in ) improve reproducibility and reduce human error in complex sequences .

Structural Characterization

Basic Question: What analytical techniques are critical for confirming the compound’s structure? Answer:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR (e.g., δ 8.87 ppm for aromatic protons in ) confirm regiochemistry and substituent placement .
  • High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., m/z 215 [M+H]+^+ in ) .
  • Infrared (IR) spectroscopy : Identify functional groups (e.g., NH stretches at 3298 cm1^{-1} in ) .

Advanced Question: How can spectral ambiguities (e.g., overlapping peaks) be resolved? Answer:

  • 2D NMR (COSY, HSQC) : Resolve proton-proton coupling and carbon-proton correlations .
  • X-ray crystallography : Definitive structural elucidation (e.g., triazole derivatives in ) .
  • Isotopic labeling : Track specific atoms in complex heterocycles to confirm bond connectivity .

Safety and Toxicity

Basic Question: What safety protocols are essential for handling this compound? Answer:

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles (mandated in for similar amines) .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols/dust .
  • First aid : Immediate skin/eye rinsing with water for 15+ minutes (per protocols) .

Advanced Question: How can researchers mitigate chronic toxicity risks during long-term studies? Answer:

  • Toxicity assays : Perform in vitro cytotoxicity screening (e.g., hepatic cell lines) to establish safe exposure limits .
  • Environmental monitoring : Use air sampling (per EN 14042 in ) to detect airborne particulates .
  • Waste neutralization : Treat spills with activated carbon or specialized absorbents to prevent environmental release .

Environmental Impact Assessment

Basic Question: What frameworks guide the study of this compound’s environmental fate? Answer: Adopt the INCHEMBIOL project framework (), which evaluates:

  • Partitioning : LogP calculations to predict soil/water distribution .
  • Degradation : Hydrolysis/photolysis studies under controlled pH and UV conditions .

Advanced Question: How can biodegradation pathways be experimentally validated? Answer:

  • Microbial assays : Incubate the compound with soil microbiota and monitor degradation via LC-MS .
  • Isotope tracing : Use 14C^{14}C-labeled analogs to track metabolite formation .
  • QSAR modeling : Predict ecotoxicity endpoints (e.g., LC50_{50}) using structural analogs .

Resolving Data Contradictions

Basic Question: How should researchers address discrepancies in reported synthetic methods? Answer:

  • Reproducibility trials : Repeat protocols from and with strict parameter control (e.g., reaction time, solvent purity) .
  • Side-by-side comparison : Test alternative catalysts (e.g., Pd vs. Cu) to identify yield-limiting factors .

Advanced Question: What statistical methods resolve conflicting data on reaction efficiency? Answer:

  • Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, catalyst loading) .
  • Analytical validation : Cross-check purity metrics (e.g., HPLC vs. NMR) to confirm product consistency .

Stability and Storage

Basic Question: What storage conditions prevent compound degradation? Answer:

  • Temperature : Store at -20°C in airtight containers (per recommendations) .
  • Light protection : Use amber vials to avoid photolytic decomposition .

Advanced Question: How can chemical stabilizers enhance shelf life? Answer:

  • Antioxidants : Add butylated hydroxytoluene (BHT) to prevent oxidation .
  • Inert atmospheres : Store under argon or nitrogen to minimize moisture/hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine
Reactant of Route 2
3-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.